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Compound of Interest

Compound Name: 2-Hydroxybenzophenone

Cat. No.: B104022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-
hydroxybenzophenone as a chemical auxiliary in asymmetric synthesis, focusing on its role in

the activation of ketiminoesters for highly enantioselective Michael additions. Detailed

experimental protocols and quantitative data are presented to facilitate the application of this

methodology in research and development settings.

Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of

stereochemistry during chemical transformations.[1] 2-Hydroxybenzophenone has emerged

as a novel and effective chemical auxiliary, particularly in the organocatalytic Michael addition

of glycine ketimine ylides to nitroalkenes.[2][3][4][5] This reaction is crucial for the synthesis of

α,γ-diamino acid derivatives, which are prevalent in numerous natural products and

pharmaceutical agents.[2][4] The key advantage of the 2-hydroxybenzophenone auxiliary lies

in its ability to activate the ketimine substrate through intramolecular hydrogen bonding,

thereby enhancing reactivity and stereoselectivity.[2][6]

The ortho-hydroxy group of the benzophenone moiety forms a six-membered ring via

intramolecular hydrogen bonding with the imine nitrogen.[2][4][6] This pre-organization

increases the acidity of the methylene protons of the glycine ketimine, facilitating their
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deprotonation by a bifunctional organocatalyst and subsequent addition to the nitroalkene.[2][3]

[4] Furthermore, the auxiliary is readily recoverable after the reaction, making the process more

efficient and cost-effective.[2][4]

Application: Enantioselective Synthesis of α,γ-
Diamino Acid Derivatives
A significant application of the 2-hydroxybenzophenone auxiliary is in the organocatalytic,

enantioselective Michael addition of a monoactivated glycine ketimine ylide to nitroalkenes.

This method provides access to a variety of α,γ-diamino acid derivatives with excellent

stereocontrol.[2][3][7] The reaction is typically catalyzed by a bifunctional thiourea catalyst,

such as Takemoto's catalyst.[7]

Reaction Scheme
The general reaction scheme involves the reaction of a glycine ketimine derived from 2-
hydroxybenzophenone with a nitroalkene in the presence of a chiral bifunctional catalyst.
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Caption: General workflow for the enantioselective Michael addition.
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Quantitative Data Summary
The following tables summarize the quantitative data for the Michael addition of glycine

ketimine 1b (derived from 2-hydroxybenzophenone and methyl glycinate) to various

nitroalkenes 2, catalyzed by (R,R)-Takemoto thiourea 3a.

Table 1: Optimization of Reaction Conditions[7]

Entry
Catalyst
(mol%)

Solvent Time (h)
Conversi
on (%)

dr
(syn/anti)

ee (%) [a]

1 10 Toluene 24 90 >95:5 95

2 10 CH2Cl2 24 85 >95:5 92

3 10 THF 4 100 >95:5 98

4 5 THF 8 100 >95:5 98

5 2.5 THF 12 100 >95:5 97

[a] Enantiomeric excess of the major diastereomer.

Table 2: Substrate Scope of Nitroalkenes[7]
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Entry
R in
Nitroalke
ne (2)

Product
(4)

Time (h) Yield (%)
dr
(syn/anti)

ee (%)

1 Ph 4b 4 95 >95:5 98

2 4-MeC6H4 4c 6 92 >95:5 97

3 4-BrC6H4 4d 4 96 >95:5 99

4
4-

NO2C6H4
4e 2 98 >95:5 99

5 2-Naphthyl 4f 8 90 >95:5 96

6 2-Furyl 4g 12 88 >95:5 95

7 Me 4h 24 85 90:10 94

8 i-Pr 4i 48 80 85:15 92

Experimental Protocols
General Procedure for the Synthesis of Glycine Ketimine
(1b)
To a solution of 2-hydroxybenzophenone (1.0 eq) in methanol, ammonia is bubbled for 15

minutes. Methyl glycinate hydrochloride (1.2 eq) is then added, and the mixture is stirred at

room temperature until the reaction is complete (monitored by TLC). The solvent is removed

under reduced pressure, and the residue is purified by flash chromatography to afford the

desired glycine ketimine.

General Procedure for the Enantioselective Michael
Addition
To a solution of the glycine ketimine 1b (0.2 mmol) and the nitroalkene 2 (0.24 mmol) in THF

(0.4 mL) at room temperature, the bifunctional catalyst 3a ((R,R)-Takemoto thiourea, 10 mol%)

is added. The reaction mixture is stirred for the time indicated in Table 2. Upon completion, the

solvent is evaporated, and the residue is purified by flash column chromatography to yield the

corresponding Michael adduct 4.
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Procedure for Auxiliary Cleavage and Recovery
The Michael adduct 4b is treated with 10% aqueous HCl under smooth conditions. After simple

extraction, the 2-hydroxybenzophenone auxiliary 5 can be recovered with high yield (e.g.,

96%). The resulting amino acid salt derivative 6 can be neutralized to obtain the free amino

acid 7.

Mechanism of Action and Logical Workflow
The success of this asymmetric transformation relies on a cooperative catalytic cycle involving

the bifunctional thiourea catalyst and the 2-hydroxybenzophenone auxiliary.
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Caption: Proposed catalytic cycle for the Michael addition.
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The intramolecular hydrogen bond in the ketimine, facilitated by the 2-hydroxybenzophenone
auxiliary, is key to increasing the acidity of the α-protons, allowing for the Michael addition of

these less-activated glycine ylides.[2][4] The bifunctional catalyst simultaneously activates the

ketimine through its basic site and the nitroalkene through its thiourea moiety, controlling the

stereochemical outcome of the reaction.[2]

Conclusion
The use of 2-hydroxybenzophenone as a chemical auxiliary provides a powerful and efficient

method for the enantioselective synthesis of valuable α,γ-diamino acid derivatives. The

operational simplicity, high yields, excellent stereoselectivities, and the ability to recover the

auxiliary make this a highly attractive strategy for applications in organic synthesis and drug

discovery. The detailed protocols and data presented herein serve as a practical guide for

researchers looking to implement this methodology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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